(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1797289-26-9
VCID: VC5093834
InChI: InChI=1S/C21H20ClNO3S/c1-25-17-8-4-5-14-13-18(26-20(14)17)21(24)23-10-9-19(27-12-11-23)15-6-2-3-7-16(15)22/h2-8,13,19H,9-12H2,1H3
SMILES: COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl
Molecular Formula: C21H20ClNO3S
Molecular Weight: 401.91

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone

CAS No.: 1797289-26-9

Cat. No.: VC5093834

Molecular Formula: C21H20ClNO3S

Molecular Weight: 401.91

* For research use only. Not for human or veterinary use.

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone - 1797289-26-9

Specification

CAS No. 1797289-26-9
Molecular Formula C21H20ClNO3S
Molecular Weight 401.91
IUPAC Name [7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Standard InChI InChI=1S/C21H20ClNO3S/c1-25-17-8-4-5-14-13-18(26-20(14)17)21(24)23-10-9-19(27-12-11-23)15-6-2-3-7-16(15)22/h2-8,13,19H,9-12H2,1H3
Standard InChI Key DYHXCCWCDPTCSM-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl

Introduction

Key Chemical Features:

  • Molecular Formula: Not explicitly provided in the sources but can be derived from its name.

  • Functional Groups:

    • Thiazepane ring: A seven-membered heterocycle with sulfur and nitrogen.

    • 2-Chlorophenyl group: Enhances lipophilicity and may influence pharmacokinetics.

    • Methoxybenzofuran: Known for its potential bioactivity in drug-like molecules.

Synthesis

The synthesis of thiazepane derivatives typically involves multi-step reactions to form the heterocyclic ring and introduce substituents like chlorophenyl and methoxybenzofuran groups.

General Synthetic Route:

  • Formation of Thiazepane Ring:

    • Cyclization of precursors containing sulfur and nitrogen atoms.

    • Controlled reaction conditions to ensure ring closure.

  • Introduction of Substituents:

    • Chlorophenyl group added via nucleophilic substitution or coupling reactions.

    • Methoxybenzofuran introduced through Friedel-Crafts acylation or related methods.

Challenges in Synthesis:

  • Precise control over reaction conditions to avoid side products.

  • Ensuring the stability of sensitive functional groups during multi-step synthesis.

Biological Activity

Thiazepane derivatives are widely studied for their diverse biological activities. While specific data on this compound is limited, its structure suggests potential applications in several areas:

Potential Applications:

  • Antimicrobial Activity:

    • Thiazepanes are known to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell functions.

    • The presence of a chlorophenyl group may enhance activity against Gram-positive bacteria.

  • Anticancer Properties:

    • Similar compounds have shown activity by modulating cell proliferation pathways or inducing apoptosis in cancer cells.

    • The methoxybenzofuran moiety could contribute to cytotoxic effects.

  • Pharmacokinetics:

    • The combination of lipophilic (chlorophenyl) and hydrophilic (methoxy) groups may improve bioavailability.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar molecules:

Table 2: Comparison with Similar Compounds

Compound NameKey DifferencesBiological Activity
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)methanoneLacks benzofuran groupAntimicrobial, anticancer
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,4-dimethylthiazol-5-yl)methanoneContains dioxido group instead of benzofuranEnhanced antimicrobial activity
(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanonePhenyl group replaces methoxybenzofuranModerate anticancer potential

Research Significance

The compound's unique combination of func

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